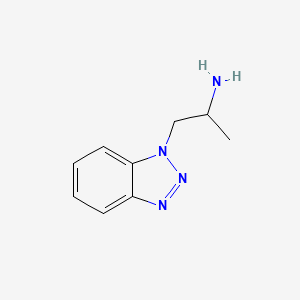![molecular formula C16H13FN2S2 B12128759 12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12128759.png)
12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 12-{[(2-Fluorofenil)metil]sulfanil}-7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraeno es una molécula orgánica compleja que presenta una estructura tricíclica única. Este compuesto se caracteriza por la presencia de un grupo fluorofenil, un grupo sulfanyl y un núcleo diazatriccíclico, lo que lo convierte en un tema de interés en varios campos de la investigación química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 12-{[(2-Fluorofenil)metil]sulfanil}-7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraeno normalmente implica varios pasos:
Formación del núcleo diazatriccíclico: La estructura del núcleo se puede sintetizar a través de una serie de reacciones de ciclización a partir de precursores más simples. Por ejemplo, un enfoque común implica la ciclización de un dieno adecuado con un compuesto diazeno en condiciones controladas.
Introducción del grupo sulfanyl: El grupo sulfanyl se puede introducir mediante reacciones de sustitución nucleófila. Un derivado de tiol, como el tiofenol, puede reaccionar con un grupo saliente adecuado en el núcleo tricíclico.
Unión del grupo fluorofenil: El grupo fluorofenil se introduce típicamente a través de una reacción de alquilación de Friedel-Crafts, donde un derivado de fluorobenceno se alquila con un electrófilo adecuado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo diazatriccíclico, lo que podría conducir a la apertura de la estructura del anillo o la reducción de los dobles enlaces.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución electrofílica aromática, lo que permite una mayor funcionalización de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: La sustitución electrofílica aromática puede verse facilitada por reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃).
Productos principales
Oxidación: Sulfóxidos o sulfona.
Reducción: Derivados tricíclicos reducidos.
Sustitución: Varios derivados de fluorofenil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales y reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de los sistemas tricíclicos y los efectos de la sustitución de flúor en la reactividad química.
Biología
Biológicamente, el compuesto puede exhibir interacciones interesantes con biomoléculas debido a su complejidad estructural. Se puede utilizar en estudios que exploran la afinidad de unión de los compuestos tricíclicos a varios objetivos biológicos.
Medicina
En química medicinal, se investiga el potencial del compuesto como un farmacóforo. Su estructura única podría conducir al desarrollo de nuevos fármacos con actividades biológicas específicas, como la inhibición de enzimas o la modulación de receptores.
Industria
Industrialmente, el compuesto podría usarse como intermedio en la síntesis de moléculas más complejas. Su reactividad lo convierte en un valioso bloque de construcción en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual 12-{[(2-Fluorofenil)metil]sulfanil}-7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraeno ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. La presencia del grupo fluorofenil puede mejorar la afinidad de unión debido a sus propiedades de extracción de electrones, mientras que el grupo sulfanyl puede participar en reacciones redox, influyendo en la reactividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 11-(2-Feniletil)-10-sulfanil-7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-ona
- 11-Butil-10-sulfanil-7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-ona
Singularidad
En comparación con compuestos similares, 12-{[(2-Fluorofenil)metil]sulfanil}-7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraeno destaca por la presencia del grupo fluorofenil, que confiere propiedades electrónicas únicas. Esta sustitución puede influir significativamente en la reactividad del compuesto y las interacciones de unión, lo que lo convierte en un tema valioso para futuras investigaciones.
Propiedades
Fórmula molecular |
C16H13FN2S2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
12-[(2-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H13FN2S2/c17-12-6-2-1-4-10(12)8-20-15-14-11-5-3-7-13(11)21-16(14)19-9-18-15/h1-2,4,6,9H,3,5,7-8H2 |
Clave InChI |
PBATXIDLSCFNLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B12128689.png)
![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B12128737.png)

![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)

![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)
![N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12128783.png)
